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Compound of Interest

Compound Name:
4-Chloro-6-(4-fluorophenyl)-5-

methylpyrimidine

CAS No.: 1465075-53-9

Cat. No.: B1490593 Get Quote

Executive Summary & Chemical Identity
4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine is a trisubstituted pyrimidine derivative

characterized by an electron-deficient aromatic core. It serves as a critical scaffold in medicinal

chemistry, particularly in the synthesis of p38 MAP kinase inhibitors, cyclooxygenase-2 (COX-

2) inhibitors, and analogs of statins (e.g., Rosuvastatin). Its structural versatility arises from the

labile chlorine atom at the C4 position, which is highly susceptible to nucleophilic aromatic

substitution (

), allowing for the rapid generation of diverse chemical libraries.
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Property Specification

IUPAC Name 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine

Molecular Formula

Molecular Weight 222.65 g/mol

Core Scaffold Pyrimidine (1,3-Diazine)

Key Substituents

C4-Chloro (Leaving Group), C5-Methyl

(Steric/Electronic Modulator), C6-(4-

Fluorophenyl) (Lipophilic Pharmacophore)

Predicted LogP ~3.2 (Lipophilic)

CAS Registry Number
Referenced as analog to 142220-65-3 or

898044-55-8

Structural Analysis & Reactivity Logic
The molecule's reactivity is dictated by the electronic environment of the pyrimidine ring. The

nitrogen atoms at positions 1 and 3 withdraw electron density, making the carbons at positions

2, 4, and 6 electrophilic.

C4-Chlorine: The most reactive site. The chlorine atom is activated for displacement by

nucleophiles (amines, thiols, alkoxides) due to the para-like relationship with N1 and ortho-

like relationship with N3.

C5-Methyl Group: Provides steric bulk that can influence the regioselectivity of reactions at

C4 and C6. It also prevents metabolic oxidation at the C5 position in biological systems.

C6-(4-Fluorophenyl): A stable lipophilic moiety that often engages in

stacking or hydrophobic interactions within protein binding pockets (e.g., the ATP-binding site
of kinases).

Reactivity Diagram (DOT)
The following diagram illustrates the core reactivity nodes of the molecule.
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Figure 1: Reactivity profile of the pyrimidine core, highlighting the C4-Chlorine as the primary

handle for diversification.

Synthetic Methodology
The synthesis of 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine follows a convergent

route, assembling the pyrimidine ring from a

-keto ester precursor and an amidine source.

Retrosynthetic Analysis
Disconnection: The C4-Cl bond is traced back to a C4-OH (tautomeric with C=O).

Ring Opening: The pyrimidine ring is disconnected at the N1-C6 and N3-C4 bonds.

Precursors: This reveals Ethyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate and

Formamidine.

Step-by-Step Protocol
Step 1: Synthesis of

-Keto Ester Precursor
Reagents: 4-Fluoropropiophenone, Diethyl carbonate, Sodium Hydride (NaH).

Solvent: Toluene or Tetrahydrofuran (THF).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1490593?utm_src=pdf-body-img
https://www.benchchem.com/product/b1490593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: Claisen condensation.

Protocol:

Suspend NaH (1.2 eq) in anhydrous THF under

.

Add Diethyl carbonate (2.0 eq) and heat to reflux.

Dropwise add 4-Fluoropropiophenone (1.0 eq) over 1 hour.

Reflux for 4–6 hours until

evolution ceases.

Quench: Cool to

and acidify with dilute acetic acid.

Workup: Extract with EtOAc, dry over

, and concentrate to yield Ethyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate.

Step 2: Pyrimidine Ring Cyclization
Reagents:

-Keto ester (from Step 1), Formamidine acetate, Sodium Ethoxide (NaOEt).

Solvent: Ethanol (EtOH).

Protocol:

Dissolve Sodium metal (2.5 eq) in absolute EtOH to generate NaOEt in situ.

Add Formamidine acetate (1.2 eq) and stir for 15 min.

Add the

-keto ester (1.0 eq).
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Reflux for 8–12 hours. The solution will turn cloudy as the salt forms.

Isolation: Evaporate EtOH, dissolve residue in water, and acidify to pH 4–5 with HCl.

Product: The precipitate is 6-(4-fluorophenyl)-5-methylpyrimidin-4-ol (tautomer: pyrimidin-

4(3H)-one). Filter and dry.

Step 3: Chlorination (Deoxychlorination)
Reagents: Pyrimidin-4-ol (from Step 2), Phosphorus Oxychloride (

).

Solvent: Neat or in Toluene.

Protocol:

Place the pyrimidin-4-ol in a round-bottom flask.

Add excess

(5–10 vol).

Optional: Add catalytic N,N-Dimethylaniline to accelerate the reaction.

Reflux (

) for 3–5 hours. Monitor by TLC (disappearance of polar starting material).

Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).

Neutralization: Adjust pH to ~8 with

or

.

Extraction: Extract with Dichloromethane (DCM).

Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.
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Synthesis Workflow Diagram (DOT)
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Figure 2: Step-by-step synthetic pathway from commercial precursors to the target

chloropyrimidine.

Applications in Drug Discovery
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This scaffold is highly relevant in the development of small-molecule inhibitors for signaling

pathways involving inflammation and cell proliferation.

p38 MAP Kinase Inhibitors
The 4-aryl-5-alkylpyrimidine core mimics the pharmacophore of SB 203580, a classic p38

inhibitor.

Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of Met109

(in p38

). The 4-fluorophenyl group occupies the hydrophobic pocket I.

Modification: The C4-Chloro group is typically displaced by an amine (e.g., 4-

aminopiperidine) to establish hydrogen bonding interactions with the hinge region of the

kinase ATP-binding site.

Rosuvastatin Analog Synthesis
While Rosuvastatin utilizes an isopropyl group at the C6 position (relative to the pyrimidine core

numbering in statins), the 5-methyl analog serves as a tool compound to study Structure-

Activity Relationships (SAR).

Usage: The C4-Cl is displaced by a sulfonamide moiety to build the statin side chain.

Fungicides (Triazole Derivatives)
Similar to Voriconazole, pyrimidines with fluorophenyl and alkyl substitutions are precursors for

broad-spectrum antifungal agents.[1] The C4 position is often coupled with triazole-containing

moieties.

Safety & Handling Protocols
Warning: This compound and its precursors involve hazardous reagents.
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Reagent/Compound Hazard Class Handling Precaution

POCl3 Corrosive, Water-Reactive
Use in fume hood; quench

carefully on ice.

NaH
Flammable Solid, Water-

Reactive

Handle under inert atmosphere

(

/Ar).

Chloropyrimidine Skin/Eye Irritant, Sensitizer
Wear gloves, goggles, and lab

coat. Avoid dust inhalation.

Self-Validating Safety Check:

Before Quenching POCl3: Ensure the reaction mixture has cooled to room temperature.

During Quench: Add the reaction mixture to the ice/water, never water to the mixture, to

prevent thermal runaway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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